molecular formula C25H29N3O7S B1667369 (S)-2-((S)-1-(phenylsulfonyl)pyrrolidine-2-carboxamido)-3-(4-((pyrrolidine-1-carbonyl)oxy)phenyl)propanoic acid CAS No. 217453-20-8

(S)-2-((S)-1-(phenylsulfonyl)pyrrolidine-2-carboxamido)-3-(4-((pyrrolidine-1-carbonyl)oxy)phenyl)propanoic acid

Cat. No. B1667369
M. Wt: 515.6 g/mol
InChI Key: MGKZYWCSUHALDJ-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BOP is a novel antagonist of alpha9beta1/alpha4beta1 integrins. It rapidly mobilizes long-term multi-lineage reconstituting hematopoietic stem cells (HSC).

Scientific Research Applications

Antimicrobial Activity

A study conducted by Zareef, Iqbal, and Arfan (2008) explored the antimicrobial properties of compounds similar to the one . They successfully achieved novel cyclization of related butanoic acids to form compounds which were screened for antimicrobial activity. The compounds displayed a range of Minimum Inhibitory Concentration (MIC) values, suggesting potential in antimicrobial applications (Zareef, Iqbal, & Arfan, 2008).

Synthesis and Application in Organic Chemistry

Singh et al. (2013) demonstrated the use of a similar compound, derived from l-proline, as an efficient organocatalyst in the asymmetric Michael addition. This process facilitated the synthesis of various γ-nitro carbonyl compounds, suggesting potential applications in organic synthesis (Singh et al., 2013).

Use in Synthesis of Sulfonamides

Ajani et al. (2012) explored the synthesis of sulfonamide drugs containing similar structures. These compounds, including 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid, exhibited significant antibacterial activity, highlighting their relevance in medicinal chemistry (Ajani et al., 2012).

Discovery of Inverse Agonists

Duan et al. (2019) discovered a new series of RORγt inverse agonists, which included compounds structurally related to the subject compound. These findings contribute to the field of medicinal chemistry, particularly in the development of selective, orally active drugs (Duan et al., 2019).

properties

CAS RN

217453-20-8

Product Name

(S)-2-((S)-1-(phenylsulfonyl)pyrrolidine-2-carboxamido)-3-(4-((pyrrolidine-1-carbonyl)oxy)phenyl)propanoic acid

Molecular Formula

C25H29N3O7S

Molecular Weight

515.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-(pyrrolidine-1-carbonyloxy)phenyl]propanoic acid

InChI

InChI=1S/C25H29N3O7S/c29-23(22-9-6-16-28(22)36(33,34)20-7-2-1-3-8-20)26-21(24(30)31)17-18-10-12-19(13-11-18)35-25(32)27-14-4-5-15-27/h1-3,7-8,10-13,21-22H,4-6,9,14-17H2,(H,26,29)(H,30,31)/t21-,22-/m0/s1

InChI Key

MGKZYWCSUHALDJ-VXKWHMMOSA-N

Isomeric SMILES

C1CCN(C1)C(=O)OC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC=CC=C4

SMILES

C1CCN(C1)C(=O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1CCN(C1)C(=O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BOP; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((S)-1-(phenylsulfonyl)pyrrolidine-2-carboxamido)-3-(4-((pyrrolidine-1-carbonyl)oxy)phenyl)propanoic acid
Reactant of Route 2
(S)-2-((S)-1-(phenylsulfonyl)pyrrolidine-2-carboxamido)-3-(4-((pyrrolidine-1-carbonyl)oxy)phenyl)propanoic acid
Reactant of Route 3
(S)-2-((S)-1-(phenylsulfonyl)pyrrolidine-2-carboxamido)-3-(4-((pyrrolidine-1-carbonyl)oxy)phenyl)propanoic acid
Reactant of Route 4
(S)-2-((S)-1-(phenylsulfonyl)pyrrolidine-2-carboxamido)-3-(4-((pyrrolidine-1-carbonyl)oxy)phenyl)propanoic acid
Reactant of Route 5
(S)-2-((S)-1-(phenylsulfonyl)pyrrolidine-2-carboxamido)-3-(4-((pyrrolidine-1-carbonyl)oxy)phenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
(S)-2-((S)-1-(phenylsulfonyl)pyrrolidine-2-carboxamido)-3-(4-((pyrrolidine-1-carbonyl)oxy)phenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.